1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene
Description
1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the meta position and a 1-fluoro-pent-4-enyl chain at the para position. This structure combines electrophilic aromatic substitution patterns (iodo group) with aliphatic fluorination, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the iodine atom facilitates further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C11H12FI |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
1-(1-fluoropent-4-enyl)-3-iodobenzene |
InChI |
InChI=1S/C11H12FI/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h2,4-6,8,11H,1,3,7H2 |
InChI Key |
WZZBOIGNKLLYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=CC(=CC=C1)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene is compared to structurally analogous compounds (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Structural and Electronic Effects :
- The iodo group in this compound enhances electrophilicity, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions). This contrasts with 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene , where the cyclohexyl group introduces steric bulk but limits reactivity to applications like liquid crystals .
- The fluoro-pent-4-enyl chain provides both hydrophobicity and conformational flexibility, differing from the rigid ethynyl spacer in 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene , which is optimized for π-conjugation in optoelectronic materials .
Synthetic Accessibility: The compound in (methyl 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate) was synthesized via Suzuki-Miyaura coupling (70% yield), highlighting the utility of boronic acid intermediates. This contrasts with this compound, which would likely require halogen exchange or Grignard reactions for the fluoro-alkenyl chain.
Applications: 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene () is used in photovoltaic devices due to its extended conjugation, while 1-(3-Methoxyphenyl)ethanone () serves as a fragrance precursor. The target compound’s dual halogenation positions it as a candidate for bioactive molecule synthesis (e.g., fluorinated antitumor agents).
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